molecular formula C18H20N2O3S B2607944 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 880341-66-2

1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B2607944
CAS No.: 880341-66-2
M. Wt: 344.43
InChI Key: JIRRLANVTVHTFN-UHFFFAOYSA-N
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Description

“1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound. It likely belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a suitable organic compound with a phenylpiperazine . The exact method would depend on the starting materials and the specific structure of the target molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenylpiperazine group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Phenylpiperazines can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .

Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, including 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone. These methods are environmentally friendly and offer high atom economy, presenting a sustainable approach to creating compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).

Microwave-Mediated Synthesis

Microwave-assisted synthesis has been employed to efficiently generate benzothiazole- and benzimidazole-based heterocycles from phenylsulfonyl ethanone derivatives. This technique allows for the rapid synthesis of complex molecules that could serve as building blocks for pharmaceuticals (Darweesh et al., 2016).

Antagonistic Properties

Studies have identified novel series of compounds based on the this compound scaffold acting as CCR1 antagonists, which are promising for therapeutic applications due to their potent and selective antagonistic properties (Pennell et al., 2013).

Antioxidant, Antifungal, and Antibacterial Activities

A series of arylsulfonamide-based phenylquinolines, synthesized from phenylsulfonyl ethanone derivatives, have shown promising antioxidant, antifungal, and antibacterial activities. These findings highlight the potential of these compounds in developing new treatments for infections and oxidative stress-related diseases (Kumar & Vijayakumar, 2017).

HIV-1 Replication Inhibition

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds offer a new avenue for HIV treatment, demonstrating the significance of phenylsulfonyl ethanone derivatives in medicinal chemistry (Che et al., 2015).

Anticancer Activity

Phenylaminosulfanyl-1,4-naphthoquinone derivatives synthesized from phenylsulfonyl ethanone derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds' ability to induce apoptosis and arrest the cell cycle highlights their potential as anticancer agents (Ravichandiran et al., 2019).

GABA Receptor Interaction

Computational and vibrational studies on synthesized arylpiperazine-based drugs related to this compound have provided insights into their biochemical properties and potential interactions with the human GABA receptor. This research contributes to the understanding of the molecular mechanisms underlying the pharmacological effects of these compounds (Onawole et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, some phenylpiperazines are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRLANVTVHTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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